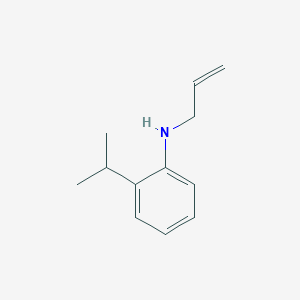

N-Allyl-2-isopropylaniline

Beschreibung

Significance in Contemporary Synthetic Chemistry Research

The significance of N-Allyl-2-isopropylaniline in modern synthetic chemistry lies principally in its role as a key substrate for the aza-Claisen rearrangement. This powerful organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement provides a direct and atom-economical method for carbon-carbon bond formation. numberanalytics.comwikipedia.org When this compound is subjected to thermal or Lewis acid-catalyzed conditions, the allyl group migrates from the nitrogen atom to the ortho-position of the aniline ring, yielding 2-allyl-6-isopropylaniline. rsc.org

The product of this rearrangement, an ortho-allylaniline, is an exceptionally valuable building block. The spatial proximity of the allyl group and the amino group enables subsequent intramolecular cyclization reactions, which are pivotal for the synthesis of nitrogen-containing heterocycles. benthamscience.com Among these, the construction of the indole skeleton is one of the most prominent applications. wiley.com Indoles are a core structural motif in a vast number of natural products, pharmaceuticals, and agrochemicals. acs.org

The presence of the 2-isopropyl group is not merely passive; it plays a crucial role in directing the regioselectivity of the rearrangement and influencing the properties of the final products. For instance, in the synthesis of ligands for transition metal catalysts, such as those used in olefin metathesis, the steric bulk provided by the isopropyl group can be critical for achieving high catalytic activity and stability. rsc.org

Overview of Research Trajectories and Academic Relevance

Research involving N-allyl-substituted anilines like this compound predominantly follows a well-established yet continually evolving trajectory: rearrangement followed by cyclization. The primary academic relevance of this compound is as a model substrate to explore and develop new synthetic methodologies within this framework.

The first key research vector is the optimization of the aza-Claisen rearrangement itself. While the reaction can be induced thermally, research has focused on the use of Lewis acids to lower the required reaction temperature and improve yields. This allows for greater functional group tolerance on the aromatic ring.

The second, and more extensively studied, research trajectory involves the subsequent transformation of the resulting ortho-allylaniline intermediate. Transition metal catalysis, particularly with palladium, has been a major focus. wiley.com Palladium(II)-catalyzed intramolecular oxidative cyclization (a variant of the Hegedus indole synthesis) of ortho-allylanilines is a robust method for forming the indole ring. wiley.comacs.orgmdpi.com Research in this area explores the scope of the reaction, the development of more efficient catalyst systems, and the use of environmentally benign oxidants like molecular oxygen. acs.orgrsc.org These palladium-catalyzed methods are valued for their reliability and their ability to generate functionalized indoles that would be difficult to access through classical methods. organic-chemistry.orgsigmaaldrich.com

Furthermore, the development of tandem or cascade reactions that combine the aza-Claisen rearrangement and the subsequent cyclization into a single operational step represents a significant goal in the pursuit of synthetic efficiency. The strategic use of substrates like this compound is central to the academic exploration of these advanced synthetic strategies, which aim to build molecular complexity rapidly and efficiently. mdpi.com

Data Tables

Table 1: Physicochemical Properties of the Related Compound 2-Isopropylaniline

Note: Specific experimental data for this compound is not widely published. The data below is for the parent aniline, 2-isopropylaniline, which serves as a common starting material.

| Property | Value | Source(s) |

| CAS Number | 643-28-7 | chemicalbook.com |

| Molecular Formula | C₉H₁₃N | chemicalbook.com |

| Molecular Weight | 135.21 g/mol | chemicalbook.com |

| Appearance | Clear pale yellow to orange or brown liquid | |

| Boiling Point | 112-113 °C at 18 mmHg | chemicalbook.com |

| Density | 0.955 g/mL at 25 °C | chemicalbook.com |

| Refractive Index (n20/D) | 1.548 | chemicalbook.com |

| Water Solubility | Insoluble |

Table 2: Representative Reaction Trajectory: Synthesis of a 7-Isopropyl-3-methylindole

This table outlines the two-step synthetic sequence starting from this compound, proceeding through an aza-Claisen rearrangement and a subsequent palladium-catalyzed cyclization.

| Step | Reactant(s) | Conditions | Product(s) | Description |

| 1. Aza-Claisen Rearrangement | This compound | Heat or Lewis Acid (e.g., BF₃·OEt₂) | 2-Allyl-6-isopropylaniline | A organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement forms a C-C bond, migrating the allyl group to the ortho position. |

| 2. Pd-Catalyzed Cyclization | 2-Allyl-6-isopropylaniline | Pd(OAc)₂, Oxidant (e.g., O₂, benzoquinone), Solvent (e.g., DMSO, ᵗBuOH) | 7-Isopropyl-3-methylindole | An intramolecular oxidative amination (Hegedus-type cyclization) forms the indole ring system. wiley.comacs.org |

Eigenschaften

IUPAC Name |

2-propan-2-yl-N-prop-2-enylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-4-9-13-12-8-6-5-7-11(12)10(2)3/h4-8,10,13H,1,9H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOHWWTARWYIENI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1NCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90667500 | |

| Record name | 2-(Propan-2-yl)-N-(prop-2-en-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90667500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368891-61-6 | |

| Record name | 2-(Propan-2-yl)-N-(prop-2-en-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90667500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q. What are the recommended synthetic routes for N-Allyl-2-isopropylaniline, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or Buchwald-Hartwig amination. For example, reacting 2-isopropylaniline with allyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent (e.g., DMF) for 12–24 hours. Optimization includes:

- Catalyst screening : Transition-metal catalysts (e.g., Pd(OAc)₂) for improved regioselectivity .

- Temperature control : Lower temperatures (60–80°C) reduce side reactions like allyl group isomerization.

- Solvent selection : Toluene or THF may enhance solubility of intermediates.

Yield monitoring via HPLC or GC-MS is critical for iterative refinement .

Q. Which analytical techniques are most effective for characterizing this compound, and what spectral data should researchers expect?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Look for aromatic protons (δ 6.5–7.5 ppm), allyl protons (δ 5.0–6.0 ppm), and isopropyl methyl groups (δ 1.2–1.4 ppm).

- ¹³C NMR : Confirm the allyl (δ 115–125 ppm) and isopropyl (δ 20–25 ppm) carbons.

- Mass Spectrometry : Expect a molecular ion peak at m/z ≈ 175 (C₁₂H₁₇N) with fragmentation patterns indicating allyl cleavage.

- FT-IR : N-H stretching (~3400 cm⁻¹) and C=C stretching (~1640 cm⁻¹) .

Advanced Research Questions

Q. How does the steric and electronic environment of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The 2-isopropyl group creates steric hindrance, limiting access to the nitrogen lone pair. This reduces nucleophilicity in Pd-catalyzed couplings. Computational modeling (DFT) can map electron density and predict reactive sites .

- Electronic Tuning : Electron-withdrawing substituents on the aniline ring (e.g., nitro groups) increase electrophilicity. Kinetic studies under varying electronic conditions (Hammett plots) are recommended .

- Experimental Validation : Compare coupling efficiency with sterically hindered vs. unhindered analogs using Suzuki-Miyaura reactions .

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound across studies?

- Methodological Answer :

- Controlled Replication : Standardize solvents/purity (≥99% by HPLC) and temperature (25°C ± 0.5°C) for solubility tests.

- Accelerated Stability Studies : Expose the compound to UV light, humidity (40–80% RH), and elevated temperatures (40–60°C) for 4–8 weeks. Monitor degradation via LC-MS and compare with literature .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers in published datasets. Cross-reference with structural analogs (e.g., N-Allyl-3-isopropylaniline) to isolate substituent effects .

Q. What computational strategies predict the thermodynamic stability of this compound derivatives under catalytic conditions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model interactions between the allyl group and catalytic surfaces (e.g., Pd clusters) to predict binding affinity and decomposition pathways.

- Thermogravimetric Analysis (TGA) : Correlate simulated decomposition temperatures with experimental TGA data (heating rate: 10°C/min under N₂).

- QSPR Models : Develop quantitative structure-property relationships using descriptors like polar surface area and HOMO-LUMO gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.